3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone
Overview
Description
3,7-Diazabicyclo[331]nonan-3-yl(3-fluorophenyl)methanone is a complex organic compound that features a bicyclic structure with nitrogen atoms at the 3 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diazabicyclo[33One common method involves the Mannich condensation reaction, where piperidones react with formaldehyde and primary amines under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under nitrogen atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control is crucial to maintain the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as AMPA receptors in the central nervous system. As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand, glutamate, thereby improving synaptic transmission and cognitive functions . This modulation occurs through binding to a distinct site on the receptor, which stabilizes its active conformation .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Lacks the fluorophenyl group but shares the bicyclic core structure.
3,7-Diazabicyclo[4.3.0]nonan-8-one: Another bicyclic compound with different substituents and potential biological activities.
Uniqueness
3,7-Diazabicyclo[3.3.1]nonan-3-yl(3-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for developing new therapeutic agents and studying receptor-ligand interactions .
Properties
IUPAC Name |
3,7-diazabicyclo[3.3.1]nonan-3-yl-(3-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c15-13-3-1-2-12(5-13)14(18)17-8-10-4-11(9-17)7-16-6-10/h1-3,5,10-11,16H,4,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SATRJVWBBREZCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)C(=O)C3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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